Morphinan-3,8-alpha-diol, 4,5-alpha-epoxy-17-methyl- is a compound that belongs to the morphinan class of chemicals, which are known for their psychoactive properties. This compound exhibits significant analgesic, cough suppressant, and dissociative effects, making it relevant in both pharmacological research and potential therapeutic applications. Its complex molecular structure features multiple rings and functional groups, including an epoxy group that contributes to its unique chemical properties.
Morphinan-3,8-alpha-diol, 4,5-alpha-epoxy-17-methyl- is derived from naturally occurring opiates such as thebaine. It is classified under the category of opioids due to its interaction with opioid receptors in biological systems. The compound's structure includes a morphinan backbone with specific modifications that enhance its pharmacological profile .
The synthesis of Morphinan-3,8-alpha-diol, 4,5-alpha-epoxy-17-methyl- typically involves several synthetic steps starting from simpler precursors. A common synthetic route includes:
The industrial production of this compound often employs high-pressure reactors and specialized equipment to manage the complex reactions efficiently. Optimizing reaction conditions such as temperature and pressure is crucial for achieving high yield and purity in the final product.
Morphinan-3,8-alpha-diol, 4,5-alpha-epoxy-17-methyl- has a molecular formula of and a molecular weight of approximately 287.36 g/mol. The compound features a unique arrangement of rings and functional groups that contribute to its biological activity.
Morphinan-3,8-alpha-diol, 4,5-alpha-epoxy-17-methyl- can undergo various chemical reactions:
Common reagents for these reactions include:
The conditions for these reactions often involve specific solvents and controlled temperatures to optimize yields.
The mechanism of action for Morphinan-3,8-alpha-diol, 4,5-alpha-epoxy-17-methyl- primarily involves its interaction with opioid receptors in the central nervous system. Upon binding to these receptors:
This mechanism underlies its analgesic properties and potential therapeutic applications in pain management .
Morphinan-3,8-alpha-diol, 4,5-alpha-epoxy-17-methyl- is characterized by:
Key chemical properties include:
Morphinan-3,8-alpha-diol, 4,5-alpha-epoxy-17-methyl- has several scientific applications:
The isolation of morphine from Papaver somniferum latex by Sertürner (1804) marked the birth of alkaloid chemistry and the first step in morphinan research [6]. Early work focused on natural alkaloid extraction and structural elucidation:
Table 1: Key Natural Morphinan Alkaloids and Derivatives
Compound Name | Core Modifications | Primary Activity |
---|---|---|
Morphine | 3-OH, 6-OH, 4,5α-epoxy | μ-opioid agonist |
Codeine | 3-OCH₃, 6-OH, 4,5α-epoxy | Prodrug (demethylated to morphine) |
Thebaine | 3-OCH₃, 4,5α-epoxy, Δ⁶⁷, Δ⁸⁻¹⁴ | Convulsant; synthetic precursor |
Target Compound | 3-OH, 8-OH, 4,5α-epoxy, 17-CH₃ | Presumed MOR ligand |
Dextromethorphan | 3-OCH₃, D-ring dextrorotatory | NMDA antagonist / antitussive |
Table 2: Milestones in Morphinan Chemistry
Era | Key Advancement | Impact |
---|---|---|
1804–1920s | Morphine isolation; structural hypothesis | Foundation of alkaloid chemistry |
1925–1930s | Kabay's poppy straw extraction | Industrial-scale morphine production |
1940s–1960s | Stereochemical assignment (C-5/C-6 cis) | Rational SAR development |
1970s–Present | Semisynthesis of C-ring modified ethenomorphinans | Ultra-potent agonists (e.g., etorphine) |
Morphinan-3,8-alpha-diol, 4,5-alpha-epoxy-17-methyl- falls within the broad category of morphinan-type MOR ligands, distinguished from other opioid chemotypes (e.g., benzomorphans, 4-anilidopiperidines like fentanyl) by its tetracyclic scaffold. Its pharmacological profile is dictated by critical structural determinants:
Table 3: Structural Comparison of Select Morphinan Ligands
Structural Feature | Morphine | Target Compound | Naloxone | Etorphine |
---|---|---|---|---|
C3 Substitution | OH | OH | OH | OH |
C6 Substitution | OH | H | =O | 6,14-etheno bridge |
C8 Substitution | H | α-OH | H | H |
C4-C5 Epoxy | Yes | Yes | Yes | Yes |
N17 Substitution | CH₃ | CH₃ | CH₂cyclobutyl | CH₃ |
Primary Activity | Full MOR agonist | Presumed agonist | MOR antagonist | Ultra-potent MOR agonist |
The systematic name Morphinan-3,8-alpha-diol, 4,5-alpha-epoxy-17-methyl- encodes critical stereochemical and functional group information following IUPAC and natural product conventions:
Table 4: Stereochemical Conventions and Configurations
Stereocenter | Configuration in Target Compound | Consequence | Proof Method (Historically) |
---|---|---|---|
C5 | R (morphine-like) | Constrains C-ring conformation | Degradative studies → cis-diol with C6 |
C6 | S (morphine-like) | Establishes cis-diol with C5-OH | Oxidation kinetics with Pb(OAc)₄ |
C9 | R (morphine-like) | Positions D-ring "above" core | Correlated synthesis |
C13 | R (morphine-like) | Orients ethanamine bridge | Cyclic ether formation in 14-OH derivatives |
C14 | S (morphine-like) | H cis to ethanamine bridge (agonist-favored) | Hydrogenation stereoselectivity |
C8-OH | α (below C-ring plane) | Novel H-bond donor/acceptor site | Synthetic assignment (analogues) |
CAS No.: 119752-76-0
CAS No.: 478-94-4
CAS No.: 65618-21-5
CAS No.: 92292-84-7
CAS No.: 2889-26-1
CAS No.: